![molecular formula C13H11Cl2N3O B2772650 N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-72-3](/img/structure/B2772650.png)
N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research studies. DCPI is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in epigenetic regulation and cancer progression.
Wissenschaftliche Forschungsanwendungen
1. Toxicity and Pharmacokinetics
Indicine N-oxide, a pyrrolizidine alkaloid, was studied as an antitumor agent in humans, showing a biphasic plasma concentration decline and exhibiting dose-limiting toxicity primarily as reversible leukopenia or thrombocytopenia. Despite the absence of objective responses in the studied cancer patients, the research provides critical data on pharmacokinetics and toxicity, laying the groundwork for future studies on drug activity in patients with solid tumors (Kovach et al., 1979).
2. Environmental Exposure and Health Effects
A study in South Australia highlighted the widespread chronic exposure of preschool children to organophosphorus (OP) and pyrethroid (PYR) compounds, which are developmental neurotoxicants. The investigation revealed exposure patterns affected by residential proximity to agricultural activity and personal factors, emphasizing the need for public health policy development concerning the regulation and use of these chemicals (Babina et al., 2012).
3. Metabolic Activation of Carcinogens
A study on the tobacco-specific carcinogen NNK revealed its significant metabolic activation in smokers. The research demonstrated that NNK metabolic activation accounts for a considerable portion of NNK metabolites excreted in urine, suggesting that metabolic activation and detoxification biomarkers could potentially indicate cancer risk (Stepanov et al., 2008).
4. Antimicrobial Agents in Infectious Diseases
N-Chlorotaurine (NCT), a novel antimicrobial agent, was evaluated for its tolerance and therapeutic efficacy in infectious conjunctivitis. The study, though limited in scale, provided promising results, indicating that NCT could be a useful treatment for infectious conjunctivitis, warranting further investigation (Nagl et al., 2000).
5. Oxidative DNA Damage in Neurodegenerative Diseases
Multiple studies have focused on the role of oxidative DNA damage in neurodegenerative diseases like Alzheimer's disease. These studies have provided insights into the relationship between oxidative damage and disease progression, highlighting the potential of using oxidative damage markers as biomarkers and therapeutic targets (Gabbita et al., 1998); (Kadioglu et al., 2004); (Nunomura et al., 2001), (detection-damage-lymphocytes-patients-alzheimers-kadioglu/f02bd24c3b9c5a839de44c994d764c5f), [(damage-earliest-event-alzheimer-disease-nunomura/e0b0e088bebe5478bd49f86b037e8b96/?utm_source=chatgpt).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitEGFR tyrosine kinase , which plays a crucial role in cell growth and proliferation.
Mode of Action
Compounds with similar structures have shown significant inhibitory activities against egfr tyrosine kinase . They bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus inhibiting the signal transduction pathway.
Biochemical Pathways
Inhibition of egfr tyrosine kinase can affect multiple downstream pathways, including thePI3K/AKT and MAPK/ERK pathways . These pathways are involved in cell survival, proliferation, and differentiation.
Result of Action
Similar compounds have shown to inducecell cycle arrest at the S phase and increase the percentage of apoptotic cells in a time-dependent manner .
Eigenschaften
IUPAC Name |
N'-[(3,4-dichlorophenyl)methoxy]pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-4-3-9(6-12(11)15)8-19-18-13(16)10-2-1-5-17-7-10/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHWIMDICYAGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOCC2=CC(=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OCC2=CC(=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
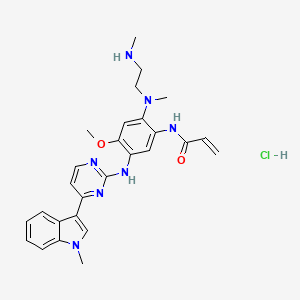
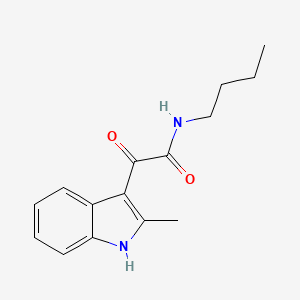
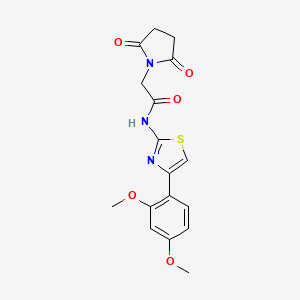
![2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2772571.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2772573.png)
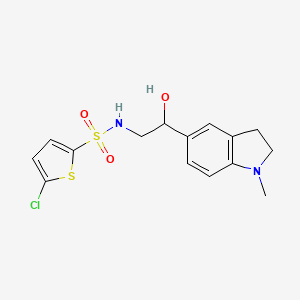
![methyl 5-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]furan-2-carboxylate](/img/structure/B2772576.png)
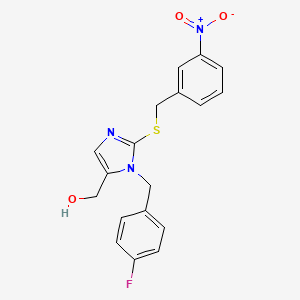
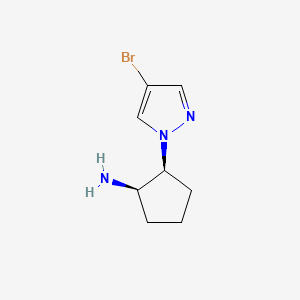

![4-Chloro-2-{[(4-phenoxyphenyl)amino]methyl}phenol](/img/structure/B2772582.png)


